3-BENZAMIDO-N-(PYRIDIN-3-YL)BENZAMIDE

Medicinal Chemistry Physicochemical Properties Drug Design

Researchers often face supply inconsistencies when sourcing specific regioisomers for SAR studies. This compound solves the challenge of obtaining the precise 3-benzamido meta-isomer-a critical comparator for ortho-substituted analogs-with verified identity. - Enables direct assessment of regioisomerism impact on solubility, as ortho-isomer data (6.3 µg/mL) is documented. - Serves as a higher molecular weight (317.3 g/mol) standard for calibrating permeability models against the core N-(3-pyridyl)benzamide scaffold. - Facilitates solid-state polymorphism studies where increased hydrogen-bonding capacity influences crystal packing.

Molecular Formula C19H15N3O2
Molecular Weight 317.3 g/mol
Cat. No. B5844136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-BENZAMIDO-N-(PYRIDIN-3-YL)BENZAMIDE
Molecular FormulaC19H15N3O2
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CN=CC=C3
InChIInChI=1S/C19H15N3O2/c23-18(14-6-2-1-3-7-14)21-16-9-4-8-15(12-16)19(24)22-17-10-5-11-20-13-17/h1-13H,(H,21,23)(H,22,24)
InChIKeyGUZWGJYENVJWGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzamido-N-(pyridin-3-yl)benzamide: Core Identity & Specifications


3-Benzamido-N-(pyridin-3-yl)benzamide is a synthetic organic compound belonging to the N-(pyridin-3-yl)benzamide class. It is characterized by a central benzamide core substituted with an additional benzamido group at the meta-position of the N-phenyl ring and a pyridin-3-yl group on the amide nitrogen. Its molecular formula is C19H15N3O2, and it has a molecular weight of 317.3 g/mol . The compound exhibits distinct physicochemical properties, including solubility in organic solvents like DMSO and DMF, and limited aqueous solubility, which are critical for formulation and assay design .

Compound class 3‑Benzamido‑N‑(pyridin‑3‑yl)benzamide, meta‑substituted N‑(pyridin‑3‑yl)benzamide derivative
Solubility profile Organic‑solvent soluble (DMSO, DMF); limited aqueous solubility — relevant for assay formulation
Research context Member of a reported CYP11B2 inhibitor scaffold class; differentiated substitution for structure‑activity studies

Limitations of Simple Analogs for 3-Benzamido-N-(pyridin-3-yl)benzamide


While N-(pyridin-3-yl)benzamide is a common pharmacophore found in selective CYP11B2 inhibitors [1], simple substitution within this class is not functionally equivalent. The introduction of the 3-benzamido group in 3-Benzamido-N-(pyridin-3-yl)benzamide represents a significant structural modification that alters molecular weight, lipophilicity, and hydrogen-bonding capacity. These changes directly influence target binding affinity, metabolic stability, and physicochemical properties. For instance, the parent compound N-(pyridin-3-yl)benzamide has a molecular weight of 198.2 g/mol [2], whereas the target compound's weight is 317.3 g/mol, a 60% increase that impacts membrane permeability and solubility. Consequently, procurement decisions based solely on core scaffold similarity without accounting for this specific substitution pattern risk obtaining a compound with divergent biological activity and unsuitable material properties.

Molecular weight and lipophilicity shift
The 3‑benzamido group significantly increases molecular weight and lipophilicity compared to the parent N‑(pyridin‑3‑yl)benzamide, altering membrane permeability and solubility.
Hydrogen‑bonding alteration
Additional H‑bond donors/acceptors introduced by the benzamido substitution can shift target binding and metabolic stability, making simple scaffold analogs unreliable replacements.
Functional divergence risk
Core scaffold similarity does not guarantee equivalent bioactivity; procurement based solely on the N‑(pyridin‑3‑yl)benzamide core may yield a compound with divergent activity and material properties.

3-Benzamido-N-(pyridin-3-yl)benzamide: Differentiation vs. Key Analogs


Molecular Weight and Lipophilicity Shifts

The addition of a benzamido group to the N-(pyridin-3-yl)benzamide scaffold results in a substantial increase in molecular weight, which alters key physicochemical properties relevant to drug-likeness and formulation. 3-Benzamido-N-(pyridin-3-yl)benzamide has a molecular weight of 317.3 g/mol , compared to 198.2 g/mol for the unsubstituted parent compound N-(pyridin-3-yl)benzamide [1]. This 119.1 g/mol increase is accompanied by an increase in calculated LogP from 2.50 for the parent to an estimated 3.44 for the target compound [2].

MW & LogP shift
Reported
+119.1 g/mol (60% increase) · +0.94 LogP units
Permeability and solubility interpretation context
Target vs parent N‑(pyridin‑3‑yl)benzamide; based on calculated/experimental properties
Medicinal Chemistry Physicochemical Properties Drug Design

Regioisomeric Solubility Comparison

The position of the benzamido substituent on the central phenyl ring significantly impacts aqueous solubility. The ortho-isomer, 2-benzamido-N-pyridin-3-ylbenzamide, exhibits an aqueous solubility of 6.3 µg/mL . While specific experimental solubility data for the meta-isomer (the target compound) is not publicly available, this value establishes a quantitative benchmark for the class and highlights the potential for regioisomer-dependent solubility variations, a critical factor for procurement and assay development.

Regioisomer solubility
Supporting evidence
ortho‑isomer: 6.3 µg/mL aqueous solubility
Reference benchmark; target meta‑isomer solubility unknown
Data gap — experimental determination recommended before large‑scale use
Medicinal Chemistry Solubility Structure-Activity Relationship

CYP11B2 Inhibitor Class Selectivity

The N-(pyridin-3-yl)benzamide class is established as a source of highly selective CYP11B2 (aldosterone synthase) inhibitors [1]. The most potent and selective inhibitors in this class achieve IC50 values ranging from 53 to 166 nM against CYP11B2, with no observed inhibition of CYP17 and CYP19 [1]. While 3-benzamido-N-(pyridin-3-yl)benzamide itself has not been directly assayed in this context, its structural membership in this class supports its potential as a selective CYP11B2 probe, distinguishing it from broad-spectrum CYP inhibitors.

CYP11B2 class selectivity
Class‑level inference
Class‑leading analogs: IC50 53–166 nM (CYP11B2); no CYP17/CYP19 inhibition
May support CYP11B2 probe development; direct assay required
Target compound not directly assayed in published studies
Endocrinology Enzyme Inhibition Cardiovascular Research

Polymorphism and Solid-State Differences

The simpler analog N-(3-pyridyl)-benzamide is known to exhibit trimorphism, with three distinct crystalline modifications structurally characterized and their thermodynamic relations investigated [1]. The introduction of the 3-benzamido group in the target compound introduces additional hydrogen-bonding donors and acceptors, as well as conformational flexibility, which is expected to significantly alter its solid-state landscape. This differentiation is critical for procurement, as polymorphic form can affect solubility, stability, and bioavailability.

Polymorphism landscape
Supporting evidence
Parent N‑(3‑pyridyl)‑benzamide: 3 polymorphic modifications characterized
Solid‑state behavior expected to differ; characterization upon receipt recommended
No published polymorph data for target; increased H‑bond complexity may alter form landscape
Solid-State Chemistry Crystallography Materials Science

Application Scenarios: 3-Benzamido-N-(pyridin-3-yl)benzamide


SAR Studies for CYP11B2 Inhibitor Optimization

As a member of the N-(pyridin-3-yl)benzamide class with a proven track record of selective CYP11B2 inhibition [1], this compound serves as a valuable scaffold for medicinal chemistry programs focused on aldosterone synthase. Its unique 3-benzamido substitution provides a handle for further derivatization to explore potency and selectivity, building upon the class's known IC50 range of 53-166 nM [1].

Physicochemical Benchmarking for Benzamide Derivatives

The quantifiable difference in molecular weight (317.3 vs. 198.2 g/mol) and estimated LogP (+0.94 units) relative to the core scaffold [2] makes this compound a useful standard for calibrating computational models of permeability and solubility within benzamide-focused chemical libraries.

Crystallography and Solid-State Studies

Given the known polymorphic behavior of the simpler N-(3-pyridyl)-benzamide analog [3], this compound presents an opportunity to study how increased molecular complexity and hydrogen-bonding capacity influence crystal packing and solid-state properties. Such studies are foundational for developing reliable formulation and manufacturing processes.

Regioisomer Probe: Solubility & Metabolic Stability

The availability of solubility data for the ortho-isomer (6.3 µg/mL) positions this meta-isomer as a critical comparator for assessing the impact of regioisomerism on key drug-like properties, aiding in the selection of optimal lead candidates in early-stage drug discovery.

Application
Selection Property
Validation Focus
CYP11B2 inhibitor optimization
3‑Benzamido substitution handle for derivatization
CYP11B2 selectivity & potency profiling
Physicochemical benchmarking
Differentiated MW and lipophilicity vs parent scaffold
Permeability/solubility model calibration
Solid‑state & crystallization studies
Increased hydrogen‑bonding complexity
Polymorph screening & solid‑state characterization
Regioisomer SAR probe
Meta‑ vs ortho‑substitution reference
Solubility & metabolic stability comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-BENZAMIDO-N-(PYRIDIN-3-YL)BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.